molecular formula C10H11ClO2 B2957283 4-(3-chlorophenyl)butanoic Acid CAS No. 22991-05-5

4-(3-chlorophenyl)butanoic Acid

Cat. No. B2957283
CAS RN: 22991-05-5
M. Wt: 198.65
InChI Key: UKSCUPNTXJMPCO-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)butanoic Acid is a chemical compound with the molecular formula C10H11ClO2 . It is a slightly water-soluble hydrophobic γ-amino acid .


Molecular Structure Analysis

The molecular structure of 4-(3-chlorophenyl)butanoic Acid is characterized by the presence of a carboxylic acid group (-COOH) and a chlorophenyl group attached to a butanoic acid backbone .


Physical And Chemical Properties Analysis

4-(3-chlorophenyl)butanoic Acid is a solid at room temperature . It has a molecular weight of 198.65 . The compound is characterized by its infrared (IR) and nuclear magnetic resonance (NMR) spectra .

Scientific Research Applications

  • Pharmaceutical Research

    • 4-(3-chlorophenyl)butanoic Acid is a structural component of the drug Baclofen . Baclofen is an artificial GABA receptor agonist used to treat muscle spasticity . The ®-enantiomer of Baclofen mediates the therapeutic effect .
  • Chemical Synthesis

    • This compound has been used as an intermediate in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .
  • Biological Activity

    • The compound was originally reported in 1957 for potential anti-bacterial activity . It has also been investigated for the inhibition of sunflower seedling development and antinociceptive properties .
  • Anti-Cancer and Anti-Leishmanial Agents

    • Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH, which include 4-(3-chlorophenyl)butanoic Acid, have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents .
  • Crystal Engineering

    • Baclofen, which contains 4-(3-chlorophenyl)butanoic Acid, is a slightly water soluble hydrophobic γ-amino acid primarily used as a muscle relaxant . The crystal structure, thermal analysis and powder X-ray analysis of the multicomponent crystals formed between baclofen and selected monocarboxylic acids are presented . This research can be seen as an application in the field of crystal engineering .
  • Chemical Industry

    • 4-(3-chlorophenyl)butanoic Acid is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a starting material or intermediate in various chemical reactions in the chemical industry .
  • Crystallography

    • A new crystal A of optically active 4-amino-3-(4-chlorophenyl)butanoic acid, which is far better in stability, has been provided . The process for producing the crystal involves a step of heating the crystal B in water having a pH of 3 to 9 .
  • Chemical Industry

    • 4-(4-chlorophenyl)butanoic Acid is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a starting material or intermediate in various chemical reactions in the chemical industry .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-(3-chlorophenyl)butanoic Acid . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSCUPNTXJMPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)butanoic Acid

Synthesis routes and methods

Procedure details

To a 300 ml round-bottomed flask equipped with magnetic stirrer and reflux condenser was charged 23.7 g of 87% potassium hydroxide and 150 ml of diethyleneglycol, with stirring, 23 g of 3-(3-chlorobenzoyl)propionic acid was added followed by 24 g of 85% hydrazine. The mixture was heated to reflux for 2 hours when 50 ml of solvent was azeotroped off into a Dean-Stark trap. The reaction was refluxed for an additional 2 hours, cooled, and poured into 500 g of ice with 50 ml of con. hydrochloric acid. A white precipitate was formed which was extracted into 400 ml of ethyl ether, and washed with 100 ml of water and 100 ml of saturated sodium chloride solution. The ether extract was dried over anhydrous magnesium sulfate, filtered, and stripped to yield 19.5 g of product as a white solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four

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